E3 Ligase Ligand-Linker Conjugates 20

概要

説明

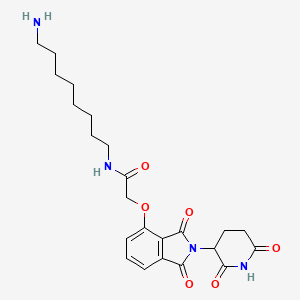

タリドミド-O-アミド-C8-NH2: は、タリドミド系セレブロンプロテインリガンドとリンカーを組み込んだ、合成されたE3リガーゼリガンド-リンカーコンジュゲートです。 この化合物は、主にプロテオロジー標的キメラ(PROTAC)の合成に使用されており、PROTACはユビキチン-プロテアソーム系にタンパク質を誘導することで、特定のタンパク質を分解するように設計されています .

準備方法

合成経路と反応条件: タリドミド-O-アミド-C8-NH2の合成には、タリドミド系セレブロンプロテインリガンドとリンカーのコンジュゲーションが含まれます。このプロセスには、通常、アミン基の存在により促進されるペプチドカップリング反応が含まれます。 還元的アミノ化も、リンカー結合に使用される一般的な方法です .

工業生産方法: タリドミド-O-アミド-C8-NH2の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を保証するための厳格な品質管理対策が含まれます。 この化合物は通常、長期安定性を保つために-20°Cで粉末として保管されます .

化学反応の分析

反応の種類: タリドミド-O-アミド-C8-NH2は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体になります。

還元: 還元反応は、リンカーに結合した官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、タリドミド-O-アミド-C8-NH2のさまざまな誘導体が含まれ、これらはさらに化学合成で使用したり、PROTACの製造の中間体として使用したりできます .

科学研究への応用

タリドミド-O-アミド-C8-NH2は、科学研究において幅広い用途があります。

化学: PROTACの合成におけるビルディングブロックとして使用されます。PROTACは、タンパク質分解を研究するための貴重なツールです。

生物学: タンパク質分解のメカニズムとユビキチンリガーゼの役割を理解するのに役立ちます。

医学: 疾患を引き起こすタンパク質を標的化し、分解するための潜在的な治療応用。

産業: 新しい薬剤や治療薬の開発に使用されています .

科学的研究の応用

Applications in Cancer Therapy

-

Targeted Degradation of Oncogenic Proteins :

- E3 Ligase Ligand-Linker Conjugates 20 have been utilized to develop PROTACs targeting various oncogenic proteins such as androgen receptors and estrogen receptors. For instance, studies have shown that PROTACs incorporating these conjugates can effectively degrade BRD4, a protein associated with multiple cancers .

- A notable case study involved the development of a PROTAC targeting CDK4 and CDK6 using E3 ligase ligands, which demonstrated enhanced degradation efficiency compared to traditional small molecule inhibitors .

- Combination Therapies :

Applications in Autoimmunity and Inflammation

This compound have shown promise in treating autoimmune diseases by targeting specific inflammatory proteins for degradation. For example, PROTACs developed with these conjugates have been effective in degrading pro-inflammatory cytokines, thereby reducing inflammation and improving disease outcomes .

Case Study 1: Targeting ERRα

A recent study highlighted the use of this compound to enhance the degradation of estrogen-related receptor alpha (ERRα). By recruiting CRBN to different regions of ERRα, researchers observed improved degradation rates compared to conventional methods, illustrating the importance of linker flexibility and site specificity .

Case Study 2: EGFP Degradation

Another investigation focused on enhancing the degradability of enhanced green fluorescent protein (EGFP) using site-specific recruitment strategies. By modifying EGFP with bioconjugation handles linked to E3 ligase ligands, researchers achieved differential degradation based on ligand recruitment locations, showcasing the versatility of this compound .

Comparative Analysis of Linkers

The choice of linker is critical for the performance of this compound. Different linkers provide varying degrees of flexibility and hydrophobicity, which can significantly influence the efficacy and specificity of PROTACs. Below is a comparative table summarizing common linkers used in conjunction with these conjugates:

| Linker Type | Characteristics | Applications |

|---|---|---|

| PEG | High solubility, flexible | Used in many therapeutic PROTACs |

| Alkyl Chains | Hydrophobic, can enhance binding | Suitable for membrane-associated targets |

| Rigid Linkers | Provides structural stability | Useful for precise targeting |

作用機序

タリドミド-O-アミド-C8-NH2の作用機序は、PROTACフレームワークにおけるデグロン-リンカーとしての役割に関係しています。この化合物は、デグロンと標的リガンドの両方に共有結合します。デグロンは、セレブロンプロテインなどのユビキチンリガーゼに結合し、標的リガンドを特定のタンパク質に誘導します。 これにより、これらのタンパク質のユビキチン化が促進され、その後プロテアソームによって分解されます .

類似化合物との比較

類似化合物:

ポマリドミド: PROTAC合成で使用される別のセレブロンプロテインリガンド。

レナリドミド: タリドミドに類似しており、PROTACの開発に使用されています。

イベルドミド: タンパク質分解に類似の用途を持つ、新しい化合物です

独自性: タリドミド-O-アミド-C8-NH2は、その特定のリンカー構造により、さまざまな標的リガンドとの効率的なコンジュゲーションが可能になるため、独自性があります。 これは、PROTACやその他のタンパク質分解化合物の合成における汎用性の高いツールとなります .

生物活性

E3 Ligase Ligand-Linker Conjugates 20 (often referred to as Cereblon Ligand-Linker Conjugates 2) are synthetic compounds that play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to harness the cell's natural protein degradation machinery, specifically targeting unwanted proteins for degradation through the ubiquitin-proteasome system. This article delves into the biological activity of this compound, highlighting their mechanisms, applications, and research findings.

This compound function by recruiting the E3 ubiquitin ligase Cereblon to specific target proteins. The mechanism involves several critical steps:

- Binding : The conjugate binds to Cereblon, an E3 ligase that facilitates the transfer of ubiquitin from E2 enzymes to substrate proteins.

- Ubiquitination : Upon binding, Cereblon catalyzes the ubiquitination of the target protein, marking it for degradation.

- Proteasomal Degradation : The polyubiquitinated protein is recognized by the proteasome, which unfolds and degrades it into smaller peptides.

This targeted approach allows for the selective degradation of disease-associated proteins, making this compound particularly valuable in cancer therapy and other diseases characterized by protein dysregulation .

Biological Activity and Research Findings

This compound exhibit significant biological activity, particularly in promoting the degradation of specific oncoproteins. Below are some notable findings from recent studies:

- Degradation Efficiency : In a study evaluating various PROTACs based on this compound, it was found that these compounds could achieve over 85% degradation of target proteins at optimal concentrations .

- Selectivity : The linker length and structure were shown to significantly influence the selectivity for different protein isoforms. For instance, variations in linker length can optimize the spatial configuration necessary for effective ternary complex formation with Cereblon .

- Therapeutic Potential : this compound have been used to develop PROTACs targeting key proteins involved in cancer progression, demonstrating potential as novel therapeutics for various malignancies .

Case Studies

Several case studies illustrate the effectiveness of this compound in biological applications:

- ERα Degradation : A series of PROTACs utilizing E3 Ligase Ligand-Linker Conjugates targeting estrogen receptor alpha (ERα) showed significant anti-proliferative activity in breast cancer cell lines (MCF-7 and T47D), with half-maximal inhibitory concentrations (IC50) as low as 39.9 nM .

- CDK4/6 Targeting : In another study, PROTACs incorporating E3 ligase ligands demonstrated preferential degradation of CDK6 over CDK4, highlighting their potential in treating breast cancer by selectively targeting oncogenic pathways .

Comparative Analysis

The following table summarizes key features and comparisons between this compound and other related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| This compound | 1950635-15-0 | Targets Cereblon; effective in degrading oncoproteins. |

| E3 Ligase Ligand-Linker Conjugates 21 | 1957236-20-2 | Incorporates a PEG linker; targets BRD4 family proteins. |

| Thalidomide-O-amido-C8-NH2 | Not specified | Different linker configuration; specific targeting applications. |

特性

IUPAC Name |

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVCTXXMOZFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112841 | |

| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950635-15-0 | |

| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。